molecular formula C17H20N4O B2848482 N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide CAS No. 1376444-66-4

N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide

Cat. No.: B2848482
CAS No.: 1376444-66-4
M. Wt: 296.374
InChI Key: LHZXYQCENIMNTC-UHFFFAOYSA-N
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Description

N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide is a synthetic small molecule characterized by a fused imidazo[1,5-a]pyridine core substituted with an ethyl group at the 3-position. The prop-2-enamide chain incorporates a cyano group and an N-butyl substituent, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-5-9-19-17(22)13(12-18)11-14-15-8-6-7-10-21(15)16(4-2)20-14/h6-8,10-11H,3-5,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZXYQCENIMNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=C2C=CC=CN2C(=N1)CC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide typically involves the formation of the imidazo[1,5-a]pyridine core followed by functionalization at specific positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The imidazo[1,5-a]pyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be inferred from patented TLR antagonists and related heterocyclic systems. Below is a comparative analysis based on the evidence:

Structural Similarities and Differences

Core Heterocycle :

  • The imidazo[1,5-a]pyridine core in the target compound shares similarities with:

  • 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives (): These compounds feature a quinoline core substituted with morpholinyl and tetrahydropyrazolopyridinyl groups. While the core differs, the emphasis on nitrogen-rich heterocycles for TLR antagonism is a common theme .
  • Imidazo-pyrrolo-pyrazine derivatives (): These contain a fused tricyclic system (imidazo[1,5-a]pyrrolo[2,3-e]pyrazine) with sulfonyl and trifluoropropyl groups. The target compound’s imidazo[1,5-a]pyridine core is less complex but retains similar electron-deficient aromatic character .

Substituent Profiles: The cyano group in the target compound’s enamide chain may enhance electrophilicity and binding to cysteine residues in TLR active sites, a strategy also seen in quinoline carbonitrile derivatives () .

Biological Targets :

  • Compounds in and are explicitly designed as TLR7-9 antagonists for treating systemic lupus erythematosus (SLE). The target compound’s imidazo[1,5-a]pyridine scaffold suggests a similar mechanism, though direct evidence is absent in the provided materials .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Analog (Quinoline Carbonitrile) Analog (Imidazo-Pyrrolo-Pyrazine)
Core Structure Imidazo[1,5-a]pyridine Quinoline Imidazo-pyrrolo-pyrazine
Key Substituents Cyano, N-butyl, ethyl Morpholinyl, tetrahydropyrazolopyridinyl Sulfonyl, trifluoropropyl
Therapeutic Target Likely TLR7-9 (inferred) TLR7-9 Undisclosed (similar TLR targets implied)
Lipophilicity (LogP) High (due to N-butyl) Moderate (polar morpholinyl group) Moderate (sulfonyl group)
Synthetic Complexity Moderate High (multiple fused rings) High (tricyclic core)

Research Findings and Gaps

  • : Quinoline derivatives demonstrated IC₅₀ values < 100 nM in TLR7/8 inhibition assays, with morpholinyl groups critical for potency. The target compound’s cyano-enamide chain may mimic this interaction .
  • : Sulfonyl-containing analogs showed improved metabolic stability over earlier leads. The N-butyl group in the target compound may similarly enhance pharmacokinetics .
  • Unanswered Questions : The provided evidence lacks direct data on the target compound’s binding affinity, selectivity, or in vivo efficacy. Comparative studies with its analogs would require experimental validation.

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